molecular formula C6H15NO B2691604 4-Aminohexan-3-ol CAS No. 40818-63-1

4-Aminohexan-3-ol

Cat. No.: B2691604
CAS No.: 40818-63-1
M. Wt: 117.192
InChI Key: IOYVGJNAPMXLLT-UHFFFAOYSA-N
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Description

4-Aminohexan-3-ol is a chiral amino alcohol with a molecular formula of C₆H₁₅NO. It features a six-carbon chain with an amino (-NH₂) group at position 4 and a hydroxyl (-OH) group at position 2. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its bifunctional nature, enabling participation in hydrogen bonding and serving as a precursor for chiral ligands or bioactive molecules.

Properties

IUPAC Name

4-aminohexan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-5(7)6(8)4-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYVGJNAPMXLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminohexan-3-ol can be achieved through several methods. One common approach involves the reduction of 4-nitrohexan-3-ol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic hydrogenation of 4-nitrohexan-3-ol. This process involves the use of a continuous flow reactor, where the nitro compound is continuously fed into the reactor along with hydrogen gas. The reaction is catalyzed by palladium on carbon, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions: 4-Aminohexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: The major products include 4-hexanone and 4-hexanal.

    Reduction: The major product is 4-aminohexane.

    Substitution: The major products depend on the substituent introduced, such as N-alkylated or N-acylated derivatives.

Scientific Research Applications

4-Aminohexan-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Aminohexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Aminohexan-3-ol, differing in substituent positions, branching, or cyclic frameworks. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Properties/Applications References
This compound (hypothetical) C₆H₁₅NO 117.19 Linear chain, NH₂ at C4, OH at C3 Chiral synthesis, ligand design -
4-Aminohexan-2-ol C₆H₁₅NO 117.19 Linear chain, NH₂ at C4, OH at C2 Predicted collision cross-section data
(S)-3-Aminohexan-1-ol hydrochloride C₆H₁₄ClNO 153.64 Linear chain, NH₂ at C3, OH at C1, chloride Salt form enhances stability/solubility
4-Aminocyclohexan-1-ol (trans) C₆H₁₃NO 115.17 Cyclohexane ring, NH₂ and OH at C4/C1 (trans) Stereochemical rigidity
4-(Aminomethyl)-2-methylhexan-3-ol C₈H₁₉NO 145.24 Branched chain, NH₂-CH₂ at C4, OH at C3 Potential intermediate in drug synthesis
(3S,4R)-4-Aminooxan-3-ol C₅H₁₁NO₂ 117.15 Tetrahydropyran ring, NH₂ at C4, OH at C3 Cyclic analog for stability studies

Linear Chain Amino Alcohols

  • 4-Aminohexan-2-ol (CID 53813821): Shares the same molecular formula as this compound but differs in hydroxyl group position (C2 vs. C3). This positional isomerism may alter hydrogen-bonding patterns and reactivity. Predicted collision cross-section data () suggests distinct conformational behaviors, impacting interactions in supramolecular systems.
  • (S)-3-Aminohexan-1-ol hydrochloride: The hydrochloride salt form enhances solubility and crystallinity.

Cyclic Analogues

  • 4-Aminocyclohexan-1-ol (trans): The cyclohexane ring introduces stereochemical constraints. The trans configuration of NH₂ and OH groups reduces conformational flexibility compared to linear this compound, favoring applications in rigid ligand systems .
  • (3S,4R)-4-Aminooxan-3-ol: Incorporates a tetrahydropyran ring, merging ether and amino alcohol functionalities. The cyclic structure enhances thermal stability and may influence bioavailability in pharmaceutical contexts .

Branched and Substituted Derivatives

  • 4-(Aminomethyl)-2-methylhexan-3-ol: Branched at C2 and C4, this compound’s steric hindrance could reduce reaction rates in nucleophilic substitutions but improve selectivity in catalytic processes .

Biological Activity

4-Aminohexan-3-ol, also known as 4-amino-3-hexanol, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by its amino group and alcohol functionality, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

This compound has a molecular formula of C6_6H15_15NO and a molecular weight of approximately 115.20 g/mol. Its structure includes a six-carbon chain with an amino group at the fourth carbon and a hydroxyl group at the third carbon. This unique arrangement allows it to participate in various biochemical interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It functions primarily as an inhibitor or activator in biochemical pathways, modulating various cellular responses. The exact mechanism can vary depending on the application context, but it generally involves:

  • Enzyme modulation : Acting as a competitive or non-competitive inhibitor.
  • Receptor interaction : Influencing receptor signaling pathways, potentially affecting processes like cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties . For example, it has been evaluated for its effects on prostate cancer cells (C4-2), which are known for their constitutive activation of the PI3K/AKT pathway. The compound's ability to inhibit this pathway suggests potential utility in cancer therapies aimed at curbing tumor growth and metastasis .

Applications in Drug Development

This compound serves as a significant intermediate in the synthesis of various biologically active compounds. Its role as a building block in medicinal chemistry highlights its importance in developing new therapeutic agents, especially those targeting metabolic disorders and cancers.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
This compound Six-carbon chain with amino and hydroxyl groupsPotential anticancer activity
4-Aminopentan-3-ol Five-carbon chainLower activity due to reduced length
4-Aminoheptan-3-ol Seven-carbon chainIncreased lipophilicity but less studied

Case Studies

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